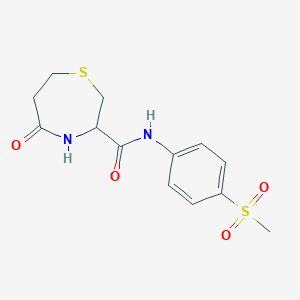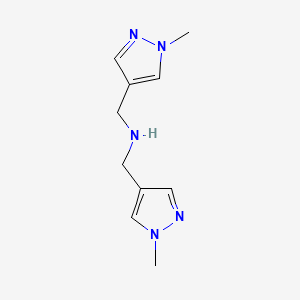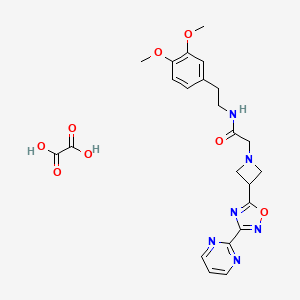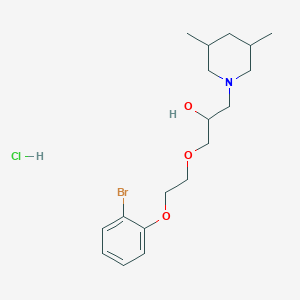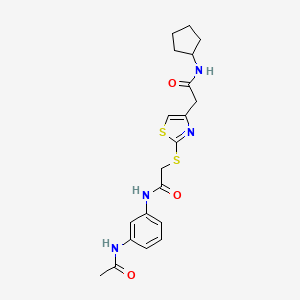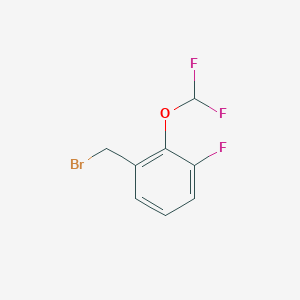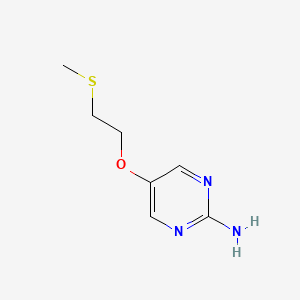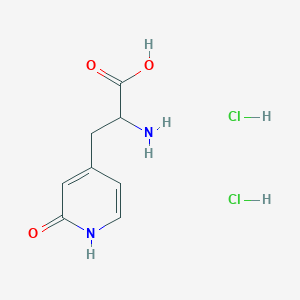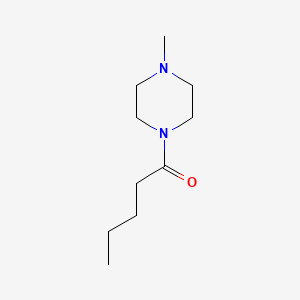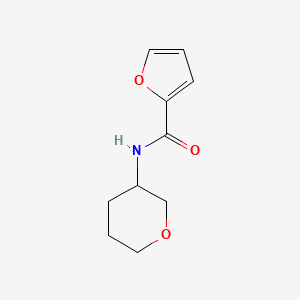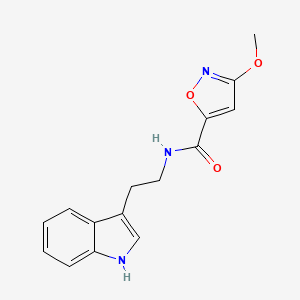![molecular formula C18H13ClN2O5 B2584310 Methyl {[2-(4-chlorophenyl)-6-nitroquinolin-4-yl]oxy}acetate CAS No. 1031988-93-8](/img/structure/B2584310.png)
Methyl {[2-(4-chlorophenyl)-6-nitroquinolin-4-yl]oxy}acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Methyl {[2-(4-chlorophenyl)-6-nitroquinolin-4-yl]oxy}acetate is a chemical compound that has gained interest in scientific research due to its potential applications in various fields.
Scientific Research Applications
Crystallographic Studies
Methyl 2-{[(6S*,7R*,8S*)-7-acetyl-8-(4-chlorophenyl)-4-cyano-6-hydroxy-1,6-dimethyl-5,6,7,8-tetrahydroisoquinolin-3-yl]sulfanyl}acetate was investigated for its crystallographic properties. The study revealed that the 4-chlorophenyl ring is inclined to the pyridine ring of the isoquinoline group, indicating potential for detailed structural analysis in material science and pharmacology (Mague et al., 2017).
Synthesis of Probes and Ligands
A novel approach utilized alpha-nitro ketone intermediates as electrophiles and nucleophiles for synthesizing compounds to probe the Drosophila nicotinic acetylcholine receptor interaction. This demonstrates the role of similar structures in neurobiology research (Zhang, Tomizawa, & Casida, 2004).
Antimalarial Activity
The synthesis and quantitative structure-activity relationships of tebuquine and related compounds showed significant antimalarial activity, highlighting the potential of these derivatives in medicinal chemistry (Werbel et al., 1986).
Corrosion Inhibition
Studies on the synthesis and characterization of new quinazolines as potential antimicrobial agents indicate the broader applicability of these compounds beyond pharmacology, including their potential use in corrosion inhibition (Desai, Shihora, & Moradia, 2007).
Antioxidant, Antifungal, and Antibacterial Activities
Arylsulfonamide-based 3-acetyl-2-methyl-4-phenylquinolines were synthesized and evaluated for their antioxidant, antifungal, and antibacterial activities, showcasing the multifunctional potential of these compounds in biotechnology and pharmacology (Kumar & Vijayakumar, 2017).
properties
IUPAC Name |
methyl 2-[2-(4-chlorophenyl)-6-nitroquinolin-4-yl]oxyacetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13ClN2O5/c1-25-18(22)10-26-17-9-16(11-2-4-12(19)5-3-11)20-15-7-6-13(21(23)24)8-14(15)17/h2-9H,10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KJCYDSRQIYMEFK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)COC1=CC(=NC2=C1C=C(C=C2)[N+](=O)[O-])C3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13ClN2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 2-{[2-(4-chlorophenyl)-6-nitroquinolin-4-YL]oxy}acetate | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(E)-3-(4-methoxybenzylidene)-2,3-dihydropyrrolo[1,2-a]quinazolin-5(1H)-one](/img/structure/B2584230.png)
![2-[(5-bromothiophene-2-carbonyl)amino]-N,4,5-trimethylthiophene-3-carboxamide](/img/structure/B2584231.png)
